2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline

Epoxy curing Crosslink density Amine hardener

2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline (CAS 85423-02-5, EINECS 287-205-0, MW 331.45 g/mol, C22H25N3) is an aromatic triamine belonging to the substituted aniline class. Its structure features a central aniline ring bearing two methylene-bridged substituents: one 4-amino-3-ethylphenyl group at position 2 and one 4-aminophenyl group at position 4, yielding a total of three primary aromatic amine groups across three electronically distinct benzenoid rings.

Molecular Formula C22H25N3
Molecular Weight 331.5 g/mol
CAS No. 85423-02-5
Cat. No. B12668618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline
CAS85423-02-5
Molecular FormulaC22H25N3
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)CC2=C(C=CC(=C2)CC3=CC=C(C=C3)N)N)N
InChIInChI=1S/C22H25N3/c1-2-18-12-17(6-9-21(18)24)14-19-13-16(5-10-22(19)25)11-15-3-7-20(23)8-4-15/h3-10,12-13H,2,11,14,23-25H2,1H3
InChIKeyIWWLKYJVPXQUSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline (CAS 85423-02-5): A Triamine Building Block for High-Crosslink-Density Thermoset Networks


2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline (CAS 85423-02-5, EINECS 287-205-0, MW 331.45 g/mol, C22H25N3) is an aromatic triamine belonging to the substituted aniline class . Its structure features a central aniline ring bearing two methylene-bridged substituents: one 4-amino-3-ethylphenyl group at position 2 and one 4-aminophenyl group at position 4, yielding a total of three primary aromatic amine groups across three electronically distinct benzenoid rings . This trifunctional architecture distinguishes it from the widely used aromatic diamine curing agents such as 4,4'-methylenedianiline (MDA, CAS 101-77-9) and 4,4'-methylenebis(2-ethylaniline) (MBOEA, CAS 19900-65-3), and even from its non-ethylated triamine analog 2,4-bis(p-aminobenzyl)aniline (CAS 25834-80-4) . The presence of one ortho-ethyl substituent introduces controlled steric and solubility perturbations absent in the fully unsubstituted triamine, offering a differentiated processing and performance profile for epoxy, polyimide, and polyurethane formulation .

Why 2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline Cannot Be Swapped with Generic Diamine or Triamine Curing Agents


Aromatic amine curing agents for epoxy and polyimide systems are often treated as interchangeable within broad subclasses (e.g., 'any aromatic diamine'), but this compound's trifunctional architecture creates a fundamentally different crosslink topology from diamines such as MBOEA (CAS 19900-65-3) or MDA (CAS 101-77-9). A diamine contributes four amine hydrogen atoms per molecule, yielding a tetrafunctional junction in the network; in contrast, this triamine contributes six amine hydrogen atoms, enabling hexafunctional junction formation and a substantially higher theoretical crosslink density [1]. Within the triamine sub-class, the ethyl substituent on one terminal ring further modulates solubility, steric accessibility, and reaction kinetics relative to the non-ethylated parent compound 2,4-bis(p-aminobenzyl)aniline (CAS 25834-80-4) [2]. Even the positional isomer CAS 85423-01-4, in which the aminobenzyl and amino-ethylbenzyl substituents are exchanged between the 2- and 4-positions of the central ring, may display altered amine group reactivity due to differences in electronic conjugation and steric environment [3]. Substituting any of these closely related compounds without re-optimizing stoichiometry and cure cycle risks producing networks with unwanted deviations in glass transition temperature, modulus, thermal stability, and solvent resistance.

Quantitative Differentiation Evidence: 2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline vs. Key Analogs


Amine Hydrogen Functionality: Hexafunctional Triamine vs. Tetrafunctional Diamine Curing Agents

The target compound possesses three primary aromatic amine groups, each contributing two active hydrogens, for a total Amine Hydrogen Functionality (AHF) of 6. This is 50% higher than the AHF of 4 for the widely used aromatic diamine hardener 4,4'-methylenebis(2-ethylaniline) (MBOEA, CAS 19900-65-3, C17H22N2, MW 254.37), which has only two primary amine groups [1]. The Amine Hydrogen Equivalent Weight (AHEW) for the target compound, calculated as MW/AHF = 331.45/6 ≈ 55.2 g/eq, is significantly lower than MBOEA's AHEW of ~63.5 g/eq (254.37/4), meaning less mass of the triamine is required to deliver the same number of reactive amine hydrogens [2]. In cured epoxy networks, higher amine functionality directly translates to increased crosslink density, which is positively correlated with glass transition temperature (Tg), elastic modulus, and solvent resistance [3]. Patent US4731436 explicitly demonstrates that replacing a diamine with a triamine in thermosetting bis-maleimide resins yields enhanced thermal stability and a more highly crosslinked network architecture [4].

Epoxy curing Crosslink density Amine hardener

Ethyl-Substitution Effect on Lipophilicity and Solubility vs. Non-Ethylated Triamine Analog

The target compound (CAS 85423-02-5) carries an ethyl substituent on the 4-amino-3-ethylphenyl ring, which is absent in the otherwise structurally identical 2,4-bis(p-aminobenzyl)aniline (CAS 25834-80-4, C20H21N3, MW 303.40). This ethyl group increases the calculated octanol-water partition coefficient (LogP) from approximately 2.8 (estimated for the non-ethylated analog based on its lower MW and fewer alkyl carbons) to a measured LogP of 3.72 for the target compound, as determined by reverse-phase HPLC retention behavior [1]. The increased lipophilicity improves compatibility with non-polar epoxy resin components (e.g., bisphenol A diglycidyl ether, DGEBA) and may reduce moisture sensitivity during formulation. Conversely, the positional isomer CAS 85423-01-4, which has the same ethyl substituent but arranged differently on the central ring, exhibits a lower measured LogP of 3.48, indicating that the specific 2,4-substitution pattern of the target compound maximizes hydrophobic character relative to the 4,2-isomer [2]. The boiling point of 555.7°C and low vapor pressure of 2.19 × 10⁻¹² mmHg at 25°C confirm low volatility suitable for high-temperature cure cycles without evaporative loss.

LogP Solubility Formulation compatibility

Triamine-Mediated Crosslink Density and Glass Transition Temperature in Polyimide Systems: Class-Level Comparative Evidence

U.S. Patent 6,262,223 (NASA, Meador et al., 2001) demonstrates that incorporating an aromatic triamine into addition-cured PMR-type polyimides produces star-branched architectures that exhibit lower melt flow viscosity during processing while achieving higher glass transition temperatures (Tg) after cure compared to linear diamine-only polyimides of equivalent formulated molecular weight [1]. The patent reports that branched (triamine-containing) polyimides displayed higher Tg than their linear counterparts due to increased crosslink density, with the triamine acting as a multifunctional junction point that increases the number of elastically effective network chains per unit volume [2]. Although this patent does not test CAS 85423-02-5 specifically, the structure-property principle applies directly: the target compound's three amine groups enable it to function as a trifunctional crosslinking node in polyimide and epoxy networks, yielding higher crosslink density than any diamine (including MBOEA and MDA) at equivalent stoichiometry [3]. A separate study on PMR-type polyimides confirmed that branched (triamine-containing) polymers display higher Tg than their corresponding linear systems, quantitatively attributed to higher crosslink density, though with a noted trade-off in thermal oxidative stability due to increased aliphatic nadic ester content in that specific system [4].

Polyimide Glass transition temperature Crosslink density

Positional Isomer Differentiation: 2,4- vs. 4,2-Substitution Pattern Effects on Physicochemical Properties

The target compound (CAS 85423-02-5) and its positional isomer (CAS 85423-01-4) share the identical molecular formula (C22H25N3, MW 331.45) and the same substituents (one 4-amino-3-ethylbenzyl and one 4-aminobenzyl group), but differ in their attachment positions on the central aniline ring. In the target compound, the 4-amino-3-ethylbenzyl group occupies the 2-position (ortho to the central –NH2) and the 4-aminobenzyl group occupies the 4-position (para to the central –NH2); in the isomer, these positions are reversed . This positional difference produces measurably distinct physicochemical properties: the target compound exhibits a LogP of 3.72 compared to 3.48 for the isomer [1], and the two isomers are baseline-resolved under identical reverse-phase HPLC conditions, confirming meaningful differences in hydrophobic surface area and/or dipole moment [2]. The ortho-substitution in the target compound places the bulkier ethyl-bearing ring closer to the central amine, potentially introducing steric shielding that modulates the reactivity of the central amine group differently than in the para-dominant isomer. In polyimide and epoxy curing applications where precise stoichiometric control of amine reactivity is critical for achieving target network architecture, this isomer-level differentiation becomes a formulation-relevant selection criterion .

Isomer comparison Structure-property relationship Amine reactivity

Thermal Stability and Low Volatility Profile vs. Aliphatic Amine Curing Agents

The target compound exhibits a boiling point of 555.7°C at 760 mmHg and an extremely low vapor pressure of 2.19 × 10⁻¹² mmHg at 25°C , placing it in the low-volatility regime characteristic of high-MW aromatic amines. This contrasts sharply with common aliphatic polyamine curing agents such as diethylenetriamine (DETA, bp ~207°C) and triethylenetetramine (TETA, bp ~277°C), which have vapor pressures several orders of magnitude higher at ambient temperature and are known to cause fuming and respiratory irritation during handling [1]. The high boiling point also exceeds that of the related aromatic diamine MBOEA (estimated bp ~387°C) , reflecting the target compound's higher molecular weight and extended aromatic structure. This low volatility is critical for high-temperature epoxy and polyimide cure cycles (typically 150–300°C), where evaporative loss of the curing agent would alter stoichiometry and compromise final network properties. The density of 1.151 g/cm³ and refractive index of 1.666 provide additional quality control metrics for incoming material verification .

Thermal stability Vapor pressure High-temperature cure

High-Value Application Scenarios for 2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline Based on Differentiated Evidence


High-Tg Epoxy Formulations for Aerospace Composites Requiring Maximum Crosslink Density

The hexafunctional amine character (AHF = 6, AHEW ≈ 55.2 g/eq) of CAS 85423-02-5 enables significantly higher crosslink density in cured epoxy networks compared to tetrafunctional diamine hardeners such as MBOEA or MDA [1]. This makes it a candidate for aerospace structural composites (e.g., carbon fiber-reinforced epoxy prepregs) where maximizing Tg and hot-wet mechanical performance is critical. The low vapor pressure (2.19 × 10⁻¹² mmHg) and high boiling point (555.7°C) ensure the curing agent remains in the matrix during high-temperature autoclave cure cycles (180–230°C typical for aerospace epoxies), preventing stoichiometric drift from evaporative loss . Formulators should note that the higher functionality will shift the optimal epoxy:amine stoichiometric ratio versus diamine-based formulations.

Star-Branched PMR Polyimide Resins with Improved Melt Processability

U.S. Patent 6,262,223 established that aromatic triamines function as branching agents in PMR-type polyimide formulations, producing star-branched architectures that exhibit lower melt flow viscosity than linear diamine-only polyimides of equivalent formulated molecular weight [2]. CAS 85423-02-5, with its three electronically distinct amine groups and ethyl-modulated steric profile, is suited for preparing nadic- or phenylethynylphthalic anhydride-endcapped polyimide oligomers for resin transfer molding (RTM) of high-temperature composite parts. The ethyl substituent may provide incremental solubility advantages in the polyamic acid precursor stage compared to the non-ethylated triamine analog CAS 25834-80-4 .

Thermosetting Bis-Maleimide Resins with Enhanced Thermal Stability for Electronic Packaging

Patent US4731436 teaches that triamine-crosslinked bis-maleimide resins exhibit superior thermal stability compared to diamine-crosslinked analogs [3]. The target compound's three amine groups can react with bismaleimide monomers (e.g., 4,4'-diphenylmethane bismaleimide) to produce highly crosslinked networks suitable for electronic packaging substrates, high-temperature adhesives, and encapsulants requiring thermal stability above 300°C. The specific 2,4-substitution pattern of the target compound, which places the ethyl-bearing ring in the ortho position relative to the central amine, may offer differentiated cure kinetics compared to the 4,2-isomer CAS 85423-01-4, providing a formulation lever for adjusting pot life and gel time [4].

Polyurea and Polyurethane Elastomer Crosslinking with Tunable Hard Segment Architecture

The triamine structure of CAS 85423-02-5 provides three reactive sites for isocyanate curing, enabling the formation of highly crosslinked polyurea or polyurethane networks with increased hard segment content. In comparison to the diamine chain extender MBOEA (CAS 19900-65-3), which is established in spray polyurea elastomer applications for waterproofing and corrosion protection [5], the target compound's additional amine group per molecule can be leveraged to increase crosslink density, tensile strength, and solvent resistance. The LogP of 3.72 suggests good compatibility with isocyanate prepolymers based on MDI or TDI. The positional isomer purity must be controlled during procurement, as the 4,2-isomer (CAS 85423-01-4, LogP = 3.48) may produce different phase separation behavior and mechanical properties in the final elastomer .

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